molecular formula C7H7BBrClO2 B8209305 3-Bromo-2-chloro-5-methylphenylboronic acid

3-Bromo-2-chloro-5-methylphenylboronic acid

Cat. No.: B8209305
M. Wt: 249.30 g/mol
InChI Key: IZQHEHLMXXENPV-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrClO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, chlorine, and a methyl group. This compound is used in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-methylphenylboronic acid typically involves the bromination and chlorination of 5-methylphenylboronic acid. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-methylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-chloro-5-methylphenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-methylphenylboronic acid in chemical reactions involves the formation of boronate esters, which can undergo transmetalation with palladium catalysts in coupling reactions. This process facilitates the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylphenylboronic acid
  • 3-Bromo-5-methylphenylboronic acid
  • 2-Bromo-5-chlorophenylboronic acid

Uniqueness

3-Bromo-2-chloro-5-methylphenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over substitution is required .

Properties

IUPAC Name

(3-bromo-2-chloro-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQHEHLMXXENPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)Br)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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